3,4-Dimethyldiphenylamine CAS number and properties
3,4-Dimethyldiphenylamine CAS number and properties
An In-depth Technical Guide to 3,4-Dimethyldiphenylamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3,4-Dimethyldiphenylamine (CAS No. 17802-36-7), a substituted diarylamine with emerging applications in materials science and biochemical research. This document details its core chemical and physical properties, outlines plausible synthetic methodologies, discusses its current and potential applications, and provides a thorough review of its safety and toxicological profile. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals engaged in work involving aromatic amines and their derivatives.
Introduction and Chemical Identity
3,4-Dimethyldiphenylamine, also known by its synonym N-Phenyl-3,4-xylidine, is an aromatic organic compound belonging to the diarylamine family. Structurally, it consists of an amine group linking a phenyl ring and a 3,4-dimethylphenyl (xylyl) ring. Its unique electronic and structural characteristics, imparted by the electron-donating methyl groups on one of the phenyl rings, make it a compound of interest for various specialized applications. While not as widely studied as its parent compound, diphenylamine, it holds potential in fields requiring tailored electronic properties, such as in semiconductor materials and proteomics research.[1][2]
The Chemical Abstracts Service (CAS) has assigned the number 17802-36-7 to 3,4-Dimethyldiphenylamine.[1][2][3] This unique identifier is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application and handling. 3,4-Dimethyldiphenylamine is typically a solid at room temperature, appearing as a white to light yellow crystalline powder.[2][3] A summary of its key properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 17802-36-7 | [1][2] |
| Molecular Formula | C₁₄H₁₅N | [1][4] |
| Molecular Weight | 197.28 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | 55 - 57°C | [3][5] |
| Boiling Point | 333.3 ± 11.0 °C (Predicted) | [3][6] |
| Density | 1.049 ± 0.06 g/cm³ (Predicted) | [3][6] |
| Purity | Typically >98.0% (GC) | [2] |
| Storage | Store at room temperature in a dark place under an inert atmosphere. | [3][4] |
Structural Identifiers:
Synthesis and Reaction Pathways
While specific, detailed industrial synthesis protocols for 3,4-Dimethyldiphenylamine are not extensively published in peer-reviewed literature, its structure suggests that it can be synthesized via established cross-coupling methodologies used for creating C-N bonds. The most logical and widely applied methods for synthesizing diarylamines are the Buchwald-Hartwig amination and the Ullmann condensation.
Proposed Synthesis Workflow: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This method is favored for its high functional group tolerance, relatively mild reaction conditions, and high yields. A plausible route for synthesizing 3,4-Dimethyldiphenylamine would involve the coupling of 3,4-dimethylaniline (3,4-xylidine) with an activated phenyl ring, such as bromobenzene.
Core Reaction: 3,4-Dimethylaniline + Bromobenzene → 3,4-Dimethyldiphenylamine + HBr
Step-by-Step Protocol:
-
Reactor Setup: An oven-dried, three-neck flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The system is purged with an inert gas (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 3,4-dimethylaniline (1.0 eq), bromobenzene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent Addition: Anhydrous toluene is added as the solvent.
-
Reaction: The mixture is heated to reflux (typically 80-110°C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 3,4-Dimethyldiphenylamine.
Caption: Proposed Buchwald-Hartwig synthesis workflow.
Alternative Route: Ullmann Condensation
The Ullmann condensation is a classic method involving a copper-catalyzed reaction between an aryl halide and an amine, typically at higher temperatures than the Buchwald-Hartwig reaction.[7] This could also be a viable, albeit often more demanding, pathway for production.
Applications and Areas of Scientific Interest
The applications of 3,4-Dimethyldiphenylamine are primarily in specialized, high-value sectors. Its properties are derived from the broader class of diphenylamines, which are known for their antioxidant and stabilizing capabilities.[8][9]
-
Semiconductor Materials: It is listed as a reagent for semiconductor materials.[2][10] Diarylamines are often used as building blocks for organic light-emitting diodes (OLEDs), hole-transporting materials, and organic photovoltaics due to their electron-rich nature and ability to form stable radical cations.
-
Biochemical Research: The compound is sold as a biochemical for proteomics research.[1] While the specific mechanism of action in proteomics is not well-documented, aromatic amines can be used as matrices in mass spectrometry or as probes for certain protein interactions.
-
Catalysis and Coordination Chemistry: As a secondary diarylamine, it has potential as a ligand for transition metals in catalysis. The electron-donating methyl groups can modulate the electronic properties of a metal center, influencing its catalytic activity. However, specific documented applications in this area are currently limited.[11]
-
Antioxidant Properties: Diphenylamine and its derivatives are widely used as industrial antioxidants to prevent degradation in lubricants and polymers.[8][9] By analogy, 3,4-Dimethyldiphenylamine is expected to exhibit similar radical-scavenging properties.
Safety, Handling, and Toxicology
A thorough understanding of the safety and toxicological profile is critical for handling 3,4-Dimethyldiphenylamine in a research or industrial setting. It is classified as a hazardous substance.
Hazard Identification and GHS Classification
According to available Safety Data Sheets (SDS), 3,4-Dimethyldiphenylamine is classified as follows:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3. It is toxic if swallowed, in contact with skin, or if inhaled.
-
Specific Target Organ Toxicity (Repeated Exposure): Category 2. May cause damage to organs, specifically the kidney, liver, and spleen, through prolonged or repeated exposure.
-
Aquatic Toxicity: Category 1 (Acute and Chronic). Very toxic to aquatic life with long-lasting effects.
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long lasting effects.
Recommended Handling and Personal Protective Equipment (PPE)
Given its toxicity, strict adherence to safety protocols is mandatory.
Caption: Essential safety and handling workflow.
Precautionary Measures:
-
Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Protective Gear: Wear protective gloves, protective clothing, and eye/face protection.[10]
-
Environmental: Avoid release to the environment. Collect spillage.
Toxicological Profile
The toxicological properties have not been exhaustively investigated. However, absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis (a bluish discoloration of the skin) with a potential onset delay of 2 to 4 hours. Symptoms of exposure may include nausea and vomiting. Prolonged or repeated exposure can result in kidney and liver injury. These effects are consistent with the known toxicology of other aromatic amines and diphenylamine itself, which targets the red blood cell system and can cause changes in the spleen, liver, and kidneys upon long-term exposure.[8]
Conclusion
3,4-Dimethyldiphenylamine is a specialized aromatic amine with a defined set of physicochemical properties and significant potential in advanced materials and biochemical applications. Its CAS number is 17802-36-7. While its use is not as widespread as some other diarylamines, its utility in niche areas like organic electronics warrants further investigation. The synthesis can be reliably achieved through modern catalytic cross-coupling reactions. However, its significant toxicity necessitates stringent safety measures during handling, storage, and disposal to protect both personnel and the environment. This guide serves as a foundational resource for professionals working with this compound, consolidating key data to support safe and effective research and development.
References
-
PubChem - National Institutes of Health. (n.d.). 3,4-Dimethyldiphenylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Xylidine. Retrieved from [Link]
-
LookChem. (n.d.). 4,4'-Dimethyldiphenylamine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Diphenylamine. Retrieved from [Link]
-
Penta chemicals. (2024). Diphenylamine - SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (1960). Process for the preparation of diphenylamines.
Sources
- 1. scbt.com [scbt.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 3,4-Dimethyldiphenylamine CAS#: 17802-36-7 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. labproinc.com [labproinc.com]
- 6. 3,4-Dimethyldiphenylamine CAS#: 17802-36-7 [m.chemicalbook.com]
- 7. US2924620A - Process for the preparation of diphenylamines - Google Patents [patents.google.com]
- 8. Diphenylamine - Wikipedia [en.wikipedia.org]
- 9. chemiis.com [chemiis.com]
- 10. 3,4-Dimethyldiphenylamine | 17802-36-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
